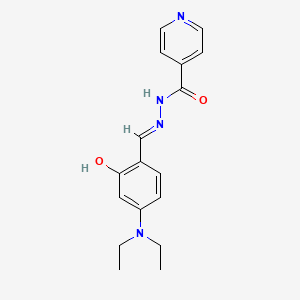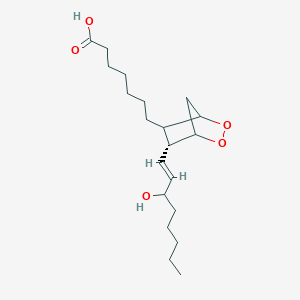
deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH: is a synthetic peptide analogue of the antidiuretic hormone arginine vasopressin. This compound is designed to mimic the effects of natural vasopressin but with modifications that enhance its stability and efficacy. It is primarily used in medical and scientific research for its potent vasopressor and antidiuretic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiol groups under certain conditions.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Analogues with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of vasopressin receptors and their signaling pathways.
Medicine: Investigated for its potential therapeutic uses in conditions like diabetes insipidus and bleeding disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Wirkmechanismus
The compound exerts its effects by binding to vasopressin receptors, primarily the V2 receptor in the kidneys. This binding activates a signaling cascade that increases water reabsorption in the renal collecting ducts, leading to antidiuretic effects. Additionally, it can bind to V1 receptors in blood vessels, causing vasoconstriction and increasing blood pressure.
Vergleich Mit ähnlichen Verbindungen
Desmopressin: A synthetic analogue of vasopressin with similar antidiuretic properties but different receptor selectivity.
Terlipressin: Another vasopressin analogue used primarily for its vasoconstrictive effects in treating bleeding esophageal varices.
Lypressin: A vasopressin analogue with a slightly different amino acid sequence, used in the treatment of diabetes insipidus.
Uniqueness: Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications make it a valuable tool in both research and therapeutic applications, offering advantages over other vasopressin analogues in terms of efficacy and safety.
Eigenschaften
Molekularformel |
C69H91N19O16S2 |
|---|---|
Molekulargewicht |
1506.7 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,13S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(96)86-51(68(103)104)32-55(71)89)82-65(100)53-16-8-25-87(53)67(102)54-17-9-26-88(54)66(101)52-36-106-105-27-22-56(90)79-47(20-21-58(92)93)62(97)85-50(31-42-34-74-37-78-42)64(99)83-48(29-38-18-19-39-10-1-2-11-40(39)28-38)63(98)81-46(15-7-24-75-69(72)73)60(95)84-49(59(94)77-35-57(91)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,89)(H,74,78)(H,77,94)(H,79,90)(H,80,91)(H,81,98)(H,82,100)(H,83,99)(H,84,95)(H,85,97)(H,86,96)(H,92,93)(H,103,104)(H4,72,73,75)/t45-,46-,47-,48?,49?,50?,51-,52-,53-,54-/m0/s1 |
InChI-Schlüssel |
RFMOGPSXMCHBKU-POCXYWRMSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CSSCCC(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B10752502.png)
![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)
![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)




![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)
